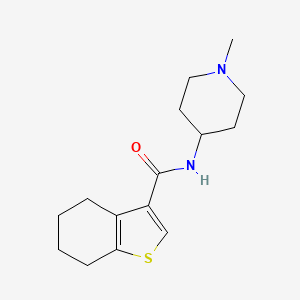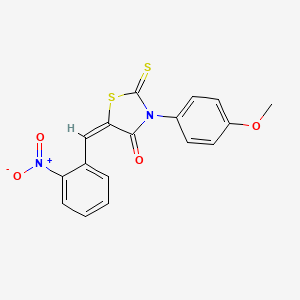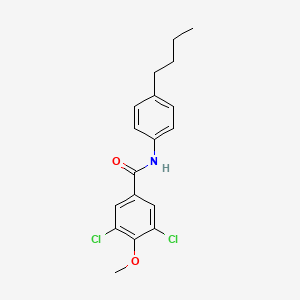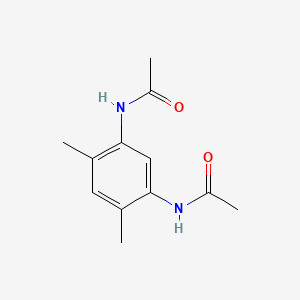
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a member of the phenyltropane class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and enhanced dopaminergic signaling. This results in increased feelings of pleasure and reward, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the nucleus accumbens, a brain region that is involved in reward processing and addiction. It also increases dopamine release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to increase locomotor activity and induce stereotypy in animals, which can be used as behavioral markers of dopaminergic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, one limitation of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 is its potential for abuse and addiction. It is important to use caution when handling and administering N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments to prevent accidental exposure and misuse.
Direcciones Futuras
There are a number of future directions for research on N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909. One area of interest is its potential therapeutic applications in the treatment of cocaine addiction. N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a research tool for studying the role of dopamine in various neurological and psychiatric disorders. By better understanding the mechanisms underlying dopaminergic dysfunction, we may be able to develop more effective treatments for these disorders.
Métodos De Síntesis
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a halogenating agent such as iodine or bromine to yield N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909.
Aplicaciones Científicas De Investigación
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been used as a research tool to study the role of dopamine in the brain and its effects on behavior.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-17-8-6-11(7-9-17)16-15(18)13-10-19-14-5-3-2-4-12(13)14/h10-11H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJGMZPFMJJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)
![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)